6-Hydroxy-4-oxo-1,4-dihydro-quinoline-3-carbonitrile
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Overview
Description
3-Quinolinecarbonitrile, 1,4-dihydro-6-hydroxy-4-oxo-: is a heterocyclic compound with a quinoline backbone. This compound is notable for its diverse applications in medicinal chemistry and its potential therapeutic properties. The structure consists of a quinoline ring system with a nitrile group at the 3-position, a hydroxy group at the 6-position, and a keto group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolinecarbonitrile, 1,4-dihydro-6-hydroxy-4-oxo- can be achieved through various synthetic methodologies. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base can yield the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinoline-6,4-dione derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products Formed:
Oxidation: Quinoline-6,4-dione derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound has shown promise in medicinal chemistry for its potential therapeutic properties. It is being investigated for its anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 1,4-dihydro-6-hydroxy-4-oxo- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context, but common targets include enzymes involved in inflammation, microbial growth, and cancer cell proliferation.
Comparison with Similar Compounds
- 3-Quinolinecarbonitrile, 1,4-dihydro-6-methyl-4-oxo-
- 2-Amino-4-oxo-1,4-dihydro-3-quinolinecarbonitrile
Comparison: Compared to similar compounds, 3-Quinolinecarbonitrile, 1,4-dihydro-6-hydroxy-4-oxo- stands out due to the presence of the hydroxy group at the 6-position. This functional group can significantly influence the compound’s reactivity and biological activity. For example, the hydroxy group can participate in hydrogen bonding, affecting the compound’s binding affinity to biological targets.
Properties
IUPAC Name |
6-hydroxy-4-oxo-1H-quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c11-4-6-5-12-9-2-1-7(13)3-8(9)10(6)14/h1-3,5,13H,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJCUBSUSOXBMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C(=CN2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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